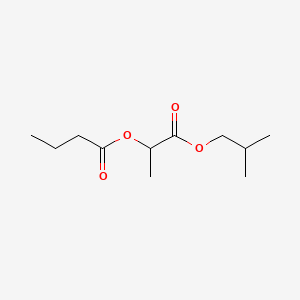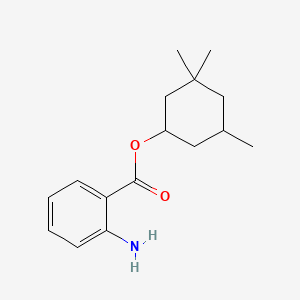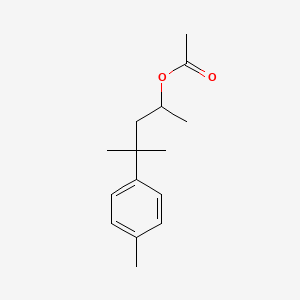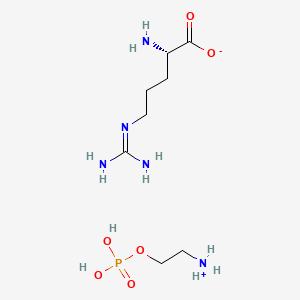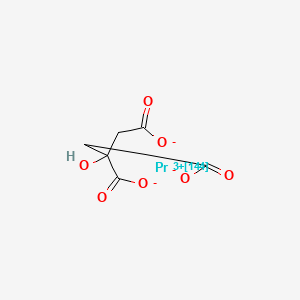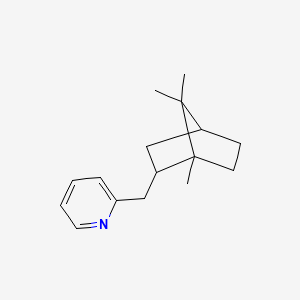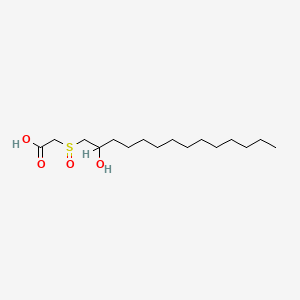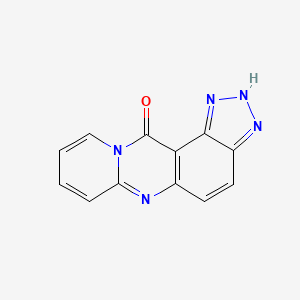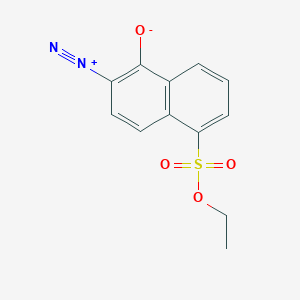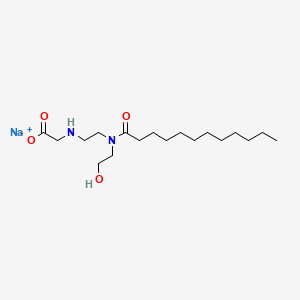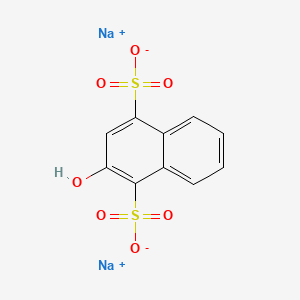
Disodium 2-hydroxynaphthalene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-hydroxynaphthalene-1,4-disulphonate is a chemical compound with the molecular formula C10H8Na2O7S2. It is a disodium salt of 2-hydroxynaphthalene-1,4-disulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydroxynaphthalene-1,4-disulphonate typically involves the sulfonation of 2-hydroxynaphthalene. The process includes the following steps:
Sulfonation: 2-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.
Neutralization: The resulting 2-hydroxynaphthalene-1,4-disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-hydroxynaphthalene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 2-hydroxynaphthalene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 2-hydroxynaphthalene-1,4-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Disodium 2-hydroxynaphthalene-1,4-disulphonate can be compared with other similar compounds such as:
- Disodium 2-hydroxynaphthalene-1,5-disulphonate
- Disodium 2-hydroxynaphthalene-1,3-disulphonate
Uniqueness
The unique positioning of the sulfonic acid groups at the 1 and 4 positions in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be able to fulfill.
Properties
CAS No. |
85896-00-0 |
|---|---|
Molecular Formula |
C10H6Na2O7S2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
disodium;2-hydroxynaphthalene-1,4-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
PGTKYNUOCLUNNV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



